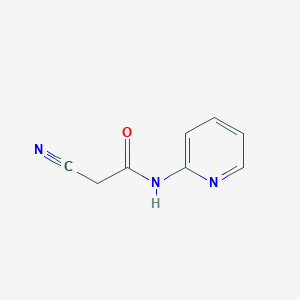

2-シアノ-N-(ピリジン-2-イル)アセトアミド

概要

説明

Synthesis Analysis

The synthesis of 2-cyano-N-(pyridin-2-yl)acetamide and its derivatives involves multiple strategies, including intramolecular cyclisation mediated by Mn(III) leading to pyrrolidine rings and solvent-free cascade reactions for the generation of pyridin-2-ones. These methods highlight the compound's flexibility in forming structurally diverse heterocycles under different reaction conditions (Galeazzi, Mobbili, & Orena, 1996; Kong et al., 2020).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, revealing aspects such as the conformation of the acetamide moiety and its inclination relative to the pyridine ring. These structural analyses are crucial for understanding the compound's reactivity and interaction potential (Akkurt et al., 2015; Mague et al., 2014).

Chemical Reactions and Properties

2-Cyano-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including cyclizations and reactions with cyanothioacetamide derivatives, leading to the synthesis of pyrazolo[3,4-b]pyridine derivatives and other heterocycles. These reactions underscore the compound's versatility and its utility as a building block in organic synthesis (Attaby et al., 1992; Chigorina et al., 2019).

Physical Properties Analysis

The physical properties of 2-cyano-N-(pyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystal structure, play a significant role in their application and handling. Studies focusing on the crystal structure, for example, help in understanding the compound's stability and reactivity under various conditions (Akkurt et al., 2015; Mague et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-cyano-N-(pyridin-2-yl)acetamide, such as its reactivity with different reagents and its ability to undergo various chemical transformations, are fundamental to its applications in organic synthesis. The compound's capacity for forming a diverse array of heterocyclic compounds through cyclization and other reactions highlights its importance as a versatile synthetic intermediate (Attaby et al., 1992; Chigorina et al., 2019).

科学的研究の応用

抗増殖活性

“2-シアノ-N-(ピリジン-2-イル)アセトアミド”は、新しい3-シアノピリジンの合成に使用されており、肝癌細胞株(HEPG2)に対して有望な抗腫瘍活性を示しています。 ピリジン誘導体5cおよび5d(IC 50 = 1.46、7.08 µM)は、基準薬であるドキソルビシンと比較して、有意な抗腫瘍活性を示すことが判明しました .

抗線維化活性

一連の新規2-(ピリジン-2-イル)ピリミジン誘導体が設計・合成され、不死化ラット肝星細胞(HSC-T6)に対する生物活性評価が行われました。 化合物エチル6-(5-(p-トルイルカルバモイル)ピリミジン-2-イル)ニコチネート(12m)およびエチル6-(5-((3,4-ジフルオロフェニル)カルバモイル)ピリミジン-2-イル)ニコチネート(12q)は、それぞれIC 50値が45.69 μMおよび45.81 μMと最も活性を示しました .

C–H結合アミノ化

“2-シアノ-N-(ピリジン-2-イル)アセトアミド”は、酢酸銅(II)によって媒介されるsp2 C–H結合アミノ化のための指向基として使用されています .

N-ヘテロ環の合成

本N-(ピリジン-2-イル)イミデートの予備的な合成的応用は、対応するエチレンジアミンおよび1,3-ジアミノプロパンの存在下、N-ヘテロ環2-(4-クロロフェニル)-4,5-ジヒドロ-1H-イミダゾールおよび2-(4-クロロフェニル)-1,4,5,6-テトラヒドロピリミジンへの容易な変換のために実施されました .

作用機序

Target of Action

It’s known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, a solvent-free cascade reaction of 2-cyanoacetamides has been reported, leading to the synthesis of pyridin-2-ones bearing quaternary centers .

Biochemical Pathways

It’s known that many derivatives of cyanoacetamide have diverse biological activities . For instance, some derivatives have been found to be potent inhibitors of collagen prolyl-4-hydroxylase .

Pharmacokinetics

It’s known that the compound is used for proteomics research , suggesting that it may have suitable bioavailability for cellular studies.

Result of Action

Some derivatives of the compound have been found to be potent inhibitors of collagen prolyl-4-hydroxylase , suggesting that they may have an impact on collagen synthesis and stability.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may have good stability under standard laboratory conditions.

生化学分析

Biochemical Properties

2-cyano-N-(pyridin-2-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that are involved in the synthesis of heterocyclic compounds. The cyano group and the pyridine ring in 2-cyano-N-(pyridin-2-yl)acetamide enable it to act as a nucleophile, participating in condensation and substitution reactions. This compound has been shown to interact with enzymes such as carbonic anhydrase, where it exhibits inhibitory activity . Additionally, 2-cyano-N-(pyridin-2-yl)acetamide can form hydrogen bonds with proteins, influencing their structure and function.

Cellular Effects

2-cyano-N-(pyridin-2-yl)acetamide has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-cyano-N-(pyridin-2-yl)acetamide can modulate the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play crucial roles in intracellular signaling, wound healing, cell proliferation, and migration . This compound also affects the expression of genes involved in oxidative stress responses and inflammation, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 2-cyano-N-(pyridin-2-yl)acetamide involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and van der Waals interactions. It acts as an enzyme inhibitor by binding to the active site of enzymes such as carbonic anhydrase, thereby preventing the enzyme from catalyzing its substrate . Additionally, 2-cyano-N-(pyridin-2-yl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyano-N-(pyridin-2-yl)acetamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term studies have shown that 2-cyano-N-(pyridin-2-yl)acetamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 2-cyano-N-(pyridin-2-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, 2-cyano-N-(pyridin-2-yl)acetamide can cause toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

2-cyano-N-(pyridin-2-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through hydrolysis, leading to the formation of cyanoacetamide and pyridine derivatives . It also interacts with enzymes involved in oxidative metabolism, influencing metabolic flux and the levels of specific metabolites. The presence of the cyano group allows 2-cyano-N-(pyridin-2-yl)acetamide to participate in reactions that generate reactive intermediates, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of 2-cyano-N-(pyridin-2-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 2-cyano-N-(pyridin-2-yl)acetamide can bind to intracellular proteins, affecting its localization and accumulation. It has been observed to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-cyano-N-(pyridin-2-yl)acetamide is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of 2-cyano-N-(pyridin-2-yl)acetamide affects its activity and function, as it can interact with different biomolecules depending on its subcellular distribution. For example, its presence in the nucleus allows it to influence gene expression by interacting with transcription factors and other nuclear proteins.

特性

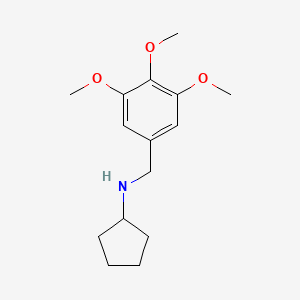

IUPAC Name |

2-cyano-N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEKHNOMXFPLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351655 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90004-06-1 | |

| Record name | 2-Cyano-N-(pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)